molecular formula C12H17N5O5 B601553 Ganciclovirmonopropionat CAS No. 194159-18-7

Ganciclovirmonopropionat

Katalognummer: B601553
CAS-Nummer: 194159-18-7
Molekulargewicht: 311.30
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ganciclovir Mono-O-propionate is a derivative of Ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. This compound is a potential prodrug of Ganciclovir, meaning it can be converted into the active drug within the body. Ganciclovir Mono-O-propionate has been found to exhibit antiviral activity through experimental studies .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Model Compound Studies : Ganciclovir Mono-O-propionate is utilized as a model compound to investigate esterification and hydrolysis reactions. This allows researchers to understand the chemical behavior of similar compounds and their reactions under various conditions.

Biology

  • Antiviral Studies : The compound has been extensively studied for its antiviral properties. Experimental studies indicate that it effectively inhibits viral replication, making it a candidate for further research into antiviral therapies.

Medicine

  • Prodrug Development : As a prodrug for Ganciclovir, Ganciclovir Mono-O-propionate enhances drug delivery and bioavailability. This characteristic is particularly beneficial in treating viral infections where traditional formulations may be less effective.

Pharmaceutical Industry

  • Drug Development Intermediate : The compound serves as an intermediate in the synthesis of antiviral medications. Its role in pharmaceutical research is crucial for developing new therapies targeting viral infections.

Efficacy in Preemptive Therapy

A study examined the efficacy and safety of low-dose Ganciclovir (5 mg/kg/day) compared to conventional doses (10 mg/kg/day) in allogeneic hematopoietic stem cell transplantation recipients. The results indicated that low-dose therapy achieved higher viral clearance rates (98% vs. 86%) and longer clearance times without significant differences in adverse effects between the two groups .

Treatment GroupViral Clearance RateMedian Clearance TimeAdverse Effects
Low-Dose Ganciclovir98%21 daysSimilar
Conventional-Dose Ganciclovir86%14 daysSimilar

Toxicity Studies

Toxicity studies have demonstrated that Ganciclovir Mono-O-propionate exhibits lower toxicity levels compared to other antiviral agents, making it a safer alternative for patients requiring long-term therapy .

Biochemische Analyse

Biochemical Properties

Ganciclovir Monopropionate plays a significant role in biochemical reactions, primarily due to its conversion to Ganciclovir in vivo. The compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the viral enzyme thymidine kinase (TK), which phosphorylates Ganciclovir Monopropionate to its active triphosphate form . This active form inhibits viral DNA polymerase, thereby preventing viral replication . Additionally, cellular kinases further phosphorylate the compound, enhancing its antiviral activity .

Cellular Effects

Ganciclovir Monopropionate exerts several effects on various types of cells and cellular processes. It influences cell function by inhibiting viral DNA synthesis, leading to the suppression of viral replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In cells expressing the herpes simplex virus thymidine kinase (HSV-TK) gene, Ganciclovir Monopropionate is phosphorylated to its active form, which is incorporated into the DNA of replicating cells, causing cell cycle arrest and apoptosis . This mechanism is particularly effective in cancer gene therapy, where the compound selectively targets and kills malignant cells .

Molecular Mechanism

The molecular mechanism of Ganciclovir Monopropionate involves its conversion to Ganciclovir triphosphate, which competitively inhibits deoxyadenosine triphosphate (dATP) during viral DNA synthesis . This inhibition results in the incorporation of Ganciclovir triphosphate into the viral DNA, leading to chain termination and the prevention of further DNA elongation . The compound’s selective toxicity towards virus-infected cells is due to its activation by viral thymidine kinase, which is not present in uninfected cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ganciclovir Monopropionate change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term studies have shown that Ganciclovir Monopropionate remains stable under refrigerated conditions but may degrade at higher temperatures . In vitro and in vivo studies have demonstrated that the compound maintains its antiviral activity over extended periods, with minimal loss of efficacy .

Dosage Effects in Animal Models

The effects of Ganciclovir Monopropionate vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, Ganciclovir Monopropionate can cause adverse effects, including hematological toxicity and renal impairment . These threshold effects highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

Ganciclovir Monopropionate is involved in several metabolic pathways. After administration, the compound is rapidly converted to Ganciclovir by esterases . Ganciclovir is then phosphorylated by viral thymidine kinase and cellular kinases to its active triphosphate form . This active form inhibits viral DNA polymerase, preventing viral replication . The majority of Ganciclovir is excreted unchanged in the urine, indicating minimal metabolism .

Transport and Distribution

Ganciclovir Monopropionate is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via nucleoside transporters and is subsequently phosphorylated to its active form . Ganciclovir Monopropionate’s distribution is influenced by its hydrophilic nature, which allows it to penetrate tissues and reach target cells effectively . The compound’s bioavailability can be enhanced through formulation strategies, such as solid dispersion techniques .

Subcellular Localization

The subcellular localization of Ganciclovir Monopropionate is primarily within the nucleus, where it exerts its antiviral effects . The compound’s active triphosphate form is incorporated into viral DNA, leading to chain termination and inhibition of viral replication . This localization is facilitated by the presence of targeting signals and post-translational modifications that direct the compound to the nucleus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ganciclovir Mono-O-propionate involves the esterification of Ganciclovir with propionic acid. The process typically includes the use of a catalyst and specific reaction conditions to ensure the successful formation of the ester bond. The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of Ganciclovir Mono-O-propionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to facilitate the reaction. The final product is purified through crystallization and filtration techniques to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Ganciclovir Mono-O-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ganciclovir Mono-O-propionate is unique due to its potential as a prodrug, offering a different pharmacokinetic profile compared to Ganciclovir and Valganciclovir. Its esterification with propionic acid may provide advantages in terms of drug delivery and stability .

Biologische Aktivität

Ganciclovir Mono-O-propionate is a derivative of ganciclovir, an antiviral agent primarily used to treat infections caused by cytomegalovirus (CMV) in immunocompromised patients. This article explores the biological activity of Ganciclovir Mono-O-propionate, including its mechanism of action, efficacy, and potential clinical applications, supported by relevant data and case studies.

Ganciclovir is a nucleoside analog that requires phosphorylation to become active. The first step involves the conversion of ganciclovir to ganciclovir monophosphate by viral and cellular kinases. This is followed by further phosphorylation to ganciclovir diphosphate and ultimately to ganciclovir triphosphate (ganciclovir-TP), which is the active form that inhibits viral DNA polymerase, leading to termination of viral DNA synthesis .

Key Points:

  • Ganciclovir-TP selectively inhibits CMV DNA polymerase more effectively than cellular polymerases.
  • The drug is metabolized primarily by deoxyguanosine kinase, guanylate kinase, and phosphoglycerate kinase.
  • Its inhibitory action results in the incorporation of faulty DNA bases, disrupting viral replication.

Efficacy Against Cytomegalovirus

Ganciclovir Mono-O-propionate exhibits potent antiviral activity against CMV. The effective concentration (IC50) required to inhibit viral replication is significantly lower than that for other antiviral agents like acyclovir. For example, studies have reported IC50 values ranging from 0.6 to 1.7 μmol/L for ganciclovir against various CMV strains .

Comparative Efficacy Table

CompoundIC50 (μmol/L)Viral Target
Ganciclovir0.6 - 1.7Cytomegalovirus
Acyclovir72Herpes Simplex Virus
Ganciclovir Mono-O-propionateTBDCytomegalovirus

Case Studies

Several case studies illustrate the clinical application of ganciclovir and its derivatives in immunocompromised patients:

  • Case Study 1 : A patient with thymoma was treated with ganciclovir following a CMV reactivation. Therapeutic drug monitoring indicated effective dosing correlating with viral load reduction.
  • Case Study 2 : A heart transplant recipient developed CMV pneumonitis and was successfully treated with ganciclovir, demonstrating significant improvement in respiratory function and viral clearance.
  • Case Study 3 : An HIV-positive patient with CMV retinitis was managed using ganciclovir therapy, resulting in stabilization of vision and reduction of retinal lesions .

Pharmacokinetics

The pharmacokinetics of Ganciclovir Mono-O-propionate are critical for understanding its biological activity:

  • Absorption : Ganciclovir has poor oral bioavailability (approximately 5-9%).
  • Distribution : It achieves therapeutic concentrations in various tissues, including the central nervous system.
  • Elimination : The drug has a half-life of approximately 2-4 hours in healthy individuals but can vary significantly in those with renal impairment .

Safety and Side Effects

While ganciclovir is effective against CMV, it is associated with several side effects, particularly myelosuppression, which can lead to neutropenia and thrombocytopenia. Monitoring is essential to manage these risks effectively .

Eigenschaften

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c1-2-8(19)21-4-7(3-18)22-6-17-5-14-9-10(17)15-12(13)16-11(9)20/h5,7,18H,2-4,6H2,1H3,(H3,13,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWAJZGPKYMTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194159-18-7
Record name 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl propionate, (2RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194159187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(1-oxopropoxy)ethoxy]methyl]-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-3-HYDROXYPROPYL PROPIONATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D0H2WAXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 5 g of 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol (ganciclovir) in 20 ml of triethyl orthopropionate was added 5 ml of dimethylsulfoxide (DMSO) and 0.25 g of pyridinium p-toluenesulfonate (PPTS). The slurry was stirred at room temperature for 4.5 hours. 70% Aqueous acetic acid (10 ml) was added and the mixture was stirred for 2 hours. Then 30 ml of ethanol was added, the mixture was stirred for another 0.5 hour and filtered. The white solid was washed twice with 50 ml each of ethanol and air dried to give 4.77 g of product. 1H-NMR: δ 0.9 (t,3H), 2.05 (q,2H), 3.32 (m,2H), 3.8 (m,1H), 3.85 (dd,1H), 4.0 (dd,1H), 4.8 (t,1H), 5.35 (ad,2H), 6.45 (br s, 2H), 7.75 (s,1H), 10.6 (s,1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganciclovir Mono-O-propionate
Reactant of Route 2
Reactant of Route 2
Ganciclovir Mono-O-propionate
Reactant of Route 3
Reactant of Route 3
Ganciclovir Mono-O-propionate
Reactant of Route 4
Reactant of Route 4
Ganciclovir Mono-O-propionate
Reactant of Route 5
Reactant of Route 5
Ganciclovir Mono-O-propionate
Reactant of Route 6
Reactant of Route 6
Ganciclovir Mono-O-propionate
Customer
Q & A

Q1: Why is Ganciclovir Monopropionate important in the context of Valganciclovir Hydrochloride synthesis?

A1: Ganciclovir Monopropionate is identified as one of the three related substances produced during the synthesis of Valganciclovir Hydrochloride []. Its presence, along with Ganciclovir monoacetate and bis-valine easter of ganciclovir, underscores the importance of quality control and purification processes during Valganciclovir Hydrochloride production []. Understanding the formation and properties of these related substances is crucial for ensuring the purity and safety of the final drug product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.